![molecular formula C19H14O3 B385433 4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one CAS No. 637751-72-5](/img/structure/B385433.png)
4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one
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Overview
Description
Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary widely. The benzofuran ring is a basic structural unit, and various substituents can be attached to this ring .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For example, the molecular formula of 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is C18H12O4, with an average mass of 292.285 Da and a monoisotopic mass of 292.073547 Da .Scientific Research Applications
Pharmaceutical Applications: Antitumor Activity
Benzofuran derivatives have been recognized for their potent biological activities, including antitumor properties . The core structure of benzofuran is present in many compounds that exhibit significant anti-cancer activities. The specific compound “4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one” could potentially be explored for its efficacy in inhibiting tumor growth and proliferation .
Antibacterial Agents
Compounds containing the benzofuran moiety have shown promising antibacterial properties . This makes them valuable candidates for the development of new antibacterial agents, which are crucial in the fight against drug-resistant bacterial strains .
Antioxidative Agents
The antioxidative potential of benzofuran compounds is another area of interest. They can be used to combat oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Research into the antioxidative applications of “4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one” could lead to the development of novel therapeutic agents .
Antiviral Research
Benzofuran derivatives have been studied for their antiviral activities . Given the ongoing need for effective antiviral drugs, especially in the wake of global pandemics, this compound could be a part of significant research efforts to identify new antiviral agents .
Agrochemical Development
The agrochemical industry can benefit from the biological activities of benzofuran derivatives. These compounds can be used to develop new pesticides or fungicides, contributing to the protection of crops and ensuring food security .
Sensor Material Creation
Hydrazones, which can be synthesized from benzofuran derivatives, have a broad range of uses in creating sensor materials. They have been applied in the detection of various ions, heavy metals, and toxic gases. The compound could be utilized in the synthesis of such sensor materials, aiding in environmental monitoring and safety .
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran derivatives have been reported to have significant cell growth inhibitory effects .
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent compounds .
Action Environment
It is known that the synthesis of benzofuran derivatives can be influenced by environmental factors .
Safety and Hazards
Future Directions
Given the wide range of biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on developing new synthesis methods, exploring new biological activities, and designing new drug candidates based on the benzofuran scaffold .
properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6,8-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-11-7-12(2)19-15(8-11)14(10-18(20)22-19)17-9-13-5-3-4-6-16(13)21-17/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDXMOUPDSLMQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one |
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